Ethylenediamine-N,N'-diacetic acid (EDDA) is a polyaminopolycarboxylic acid, a class of chelating agents known for their ability to form stable complexes with metal ions. [] It is a tetra-dentate ligand, meaning it can bind to a metal ion through four donor atoms. []
Source: EDDA is a synthetic compound, not naturally occurring. []
Classification: It is classified as a chelating agent due to its ability to form stable complexes with metal ions. []
Ethylenediamine-N,N'-diacetic acid is a chelating agent widely recognized for its ability to form stable complexes with metal ions. This compound is particularly significant in various scientific fields, including biochemistry and environmental science. Ethylenediamine-N,N'-diacetic acid is classified as an amino acid derivative, specifically a diacid, due to the presence of two carboxymethyl groups attached to an ethylenediamine backbone.
Ethylenediamine-N,N'-diacetic acid can be synthesized from ethylenediamine, a common building block in organic chemistry, through the introduction of carboxymethyl groups. This process allows for the modification of the basic ethylenediamine structure to enhance its chelating properties.
Ethylenediamine-N,N'-diacetic acid falls under the category of chelatants and ligands in coordination chemistry. It is particularly noted for its high stability constants with various metal ions, making it useful in both analytical and industrial applications.
The synthesis of ethylenediamine-N,N'-diacetic acid typically involves several key methodologies:
The synthesis often requires careful control of pH and temperature to optimize yield and purity. For example, maintaining a pH around 10 during carboxymethylation can significantly enhance the reaction efficiency. The final product is usually purified through crystallization or chromatography techniques to achieve high purity levels (typically >98%) suitable for scientific applications .
Ethylenediamine-N,N'-diacetic acid has a molecular formula of and a molecular weight of approximately 176.17 g/mol. The structure consists of an ethylenediamine core with two carboxymethyl groups attached at the nitrogen atoms.
This structure allows for effective coordination with metal ions due to the presence of multiple donor sites.
Ethylenediamine-N,N'-diacetic acid participates in various chemical reactions, primarily involving complexation with metal ions. Key reactions include:
The stability constants for metal complexes formed with ethylenediamine-N,N'-diacetic acid are significantly high, indicating strong binding affinity which is crucial for applications in both analytical chemistry and environmental remediation.
The mechanism by which ethylenediamine-N,N'-diacetic acid acts as a chelator involves several steps:
The stability constants (log K) for various metal complexes formed with ethylenediamine-N,N'-diacetic acid typically range from 5 to 10, indicating strong interactions that are utilized in various applications.
These properties make ethylenediamine-N,N'-diacetic acid suitable for diverse applications across different scientific fields.
Ethylenediamine-N,N'-diacetic acid has numerous scientific uses:
EDDA serves as a fundamental chelating scaffold in the development of radiometal-based diagnostic agents, particularly functioning within ternary ligand systems. Its bifunctionality is manifested through:
The radiolabeling process employing EDDA follows well-optimized protocols, often performed under mild conditions (room temperature to 60°C, near-neutral pH 6-7.5). High labeling efficiency (LE > 95%) and radiochemical purity (RCP > 98%) are routinely achievable using EDDA, minimizing the need for post-labeling purification. This efficiency is crucial for kit formulation suitable for clinical use. Key reaction parameters influencing labeling success include [2] [7] [8]:
Table 1: Critical Parameters for EDDA-Mediated Radiolabeling with Tc-99m
Parameter | Optimal Range | Impact on Radiolabeling |
---|---|---|
pH | 6.0 - 7.5 | Higher pH favors complex formation but risks colloid formation; lower pH reduces efficiency. |
Temperature (°C) | 25 - 60 | Higher temperatures accelerate reaction but may degrade biomolecules. |
EDDA:Metal Ratio | 2:1 to 5:1 (mol/mol) | Ensures sufficient chelator to prevent radiocolloid formation. |
Reducing Agent | SnCl₂, NaBH₄, Na₂S₂O₄ | Critical for reducing pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) to reactive Tc(V) or Tc(I) species. Choice affects colloid formation. |
Reaction Time (min) | 15 - 30 | Sufficient for near-complete complexation. |
The choice of reducing agent significantly impacts the formation of undesirable technetium dioxide (TcO₂) colloids, which can accumulate in the reticuloendothelial system (RES) and obscure target imaging. While stannous chloride (SnCl₂) is common, sodium dithionite (Na₂S₂O₄) has demonstrated advantages for certain nanoparticles by minimizing colloid formation and improving in vivo stability [2]. Alternative precursors like the fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ ion offer routes to highly stable EDDA complexes with different coordination geometries, further expanding the synthetic toolbox [2].
The integration of EDDA into ⁹⁹ᵐTc-based radiopharmaceuticals has yielded clinically significant SPECT imaging agents, particularly for tumors overexpressing specific peptide receptors. EDDA's role in stabilizing the radiometal-peptide conjugate is pivotal for achieving high target uptake and favorable pharmacokinetics. Two prominent examples illustrate its success:
Table 2: Key EDDA-Based Tc-99m Radiopharmaceuticals and Tumor Targeting Performance
Radiopharmaceutical | Target/Receptor | Primary Tumor Application | Key Performance Advantages | Ref |
---|---|---|---|---|
[⁹⁹ᵐTc]Tc-EDDA/HYNIC-TOC (Tektrotyd®) | Somatostatin Receptors (SSTR2) | Neuroendocrine Tumors (NETs), Lung NETs | Superior image quality & sensitivity vs. ¹¹¹In-Octreoscan; Lower patient radiation dose; Potential for radio-guided surgery. | [3] |
[⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer, Metastatic Prostate Carcinoma | High affinity for PSMA; Rapid renal clearance for high contrast; SPECT alternative to Ga-68 PSMA-PET. | [7] |
[⁹⁹ᵐTc][Tc-HYNIC/EDDA]-Met(O) | Amino Acid Transporters (e.g., LAT1) | Glioblastoma, Breast Cancer, Lung Cancer | Early tumor uptake; Exploits amino acid metabolism; High stability; Suitable for SPECT centers lacking cyclotron. | [8] |
The stability, biodistribution, and target affinity of HYNIC-based ⁹⁹ᵐTc radiopharmaceuticals are profoundly influenced by the choice of co-ligand(s). EDDA is frequently benchmarked against alternatives like tricine alone, ethylenediaminetetraacetic acid (EDTA), or trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS). Key comparative findings highlight EDDA's strengths and limitations:
Enhanced Stability over Tricine Alone: While tricine is often used in the initial labeling step due to its excellent reducing capabilities, complexes employing tricine as the sole co-ligand (e.g., [⁹⁹ᵐTc]Tc-tricine/HYNIC-TOC) suffer from inferior stability in vitro and in vivo. They are prone to transchelation and ligand exchange, leading to higher liver and gastrointestinal accumulation (e.g., thyroid/stomach uptake) due to liberation of [⁹⁹ᵐTc]Tc-tricine species. Replacing one tricine molecule with EDDA ([⁹⁹ᵐTc]Tc-EDDA/tricine/HYNIC-TOC or simplified as [⁹⁹ᵐTc]Tc-EDDA/HYNIC-TOC) dramatically enhances complex inertness. This results in significantly reduced non-target uptake, faster blood clearance, and improved tumor-to-background ratios, particularly in the abdomen [1] [7] [8].
Improved Pharmacokinetics vs. EDTA: Although EDTA is a strong hexadentate chelator like EDDA, its complexes with Tc-99m often exhibit slower blood clearance and higher hepatobiliary excretion. This results in persistent background activity and lower contrast in abdominal and pelvic regions, which is detrimental for imaging tumors in these locations. EDDA-based complexes, in contrast, favor predominantly renal excretion, leading to lower background noise in critical areas and facilitating the detection of abdominal and pelvic lesions [1] [7].
Impact on Lipophilicity and Target Affinity: The choice of co-ligand system directly affects the overall lipophilicity of the radioconjugate. EDDA/tricine systems generally yield complexes with lower lipophilicity compared to those using TPPTS or other bulky phosphine co-ligands. While reducing non-specific binding to plasma proteins and cell membranes, this lower lipophilicity can sometimes slightly reduce the apparent affinity for highly hydrophobic receptor pockets compared to more lipophilic co-ligand systems. However, the trade-off is almost always favorable due to the significantly improved pharmacokinetics and reduced background uptake [7].
Specific Activity (SA) Considerations: EDDA facilitates the preparation of conjugates with high specific activity. This is critical for receptor saturation avoidance and minimizing pharmacologic effects, especially when targeting high-affinity receptors with limited expression. Studies with [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA demonstrated that high SA allows administration of minimal peptide mass, maximizing target uptake while minimizing potential receptor saturation or side effects related to peptide pharmacology [7].
Labeling Efficiency and Practicality: EDDA-based kits consistently demonstrate high labeling yields (>95%) under relatively mild conditions. The robustness and reproducibility of the labeling process using EDDA, often in kit formulations containing stannous reductant, EDDA, tricine, and the lyophilized HYNIC-biomolecule, make it highly suitable for routine clinical application. This practical advantage over more complex or less stable co-ligand systems contributes significantly to its widespread adoption [7] [8].
Table 3: Comparative Profile of EDDA vs. Alternative Co-Ligands in HYNIC-Based Tc-99m Radiopeptides
Co-ligand System | Complex Stability | Predominant Excretion Route | Lipophilicity | Labeling Efficiency (LE) | Key Advantages/Disadvantages |
---|---|---|---|---|---|
EDDA/Tricine | Very High | Renal | Low-Moderate | >95% | +++ High stability; Fast renal clearance; Low background; High LE. --- Slightly lower affinity for some hydrophobic targets vs. more lipophilic systems. |
Tricine (alone) | Low-Moderate | Mixed (Renal + Hepatobiliary) | Low | High | +++ Simple; Very High initial LE. --- Poor in vivo stability; High GI uptake; Unsuitable for abdominal imaging. |
EDTA | High | Mixed (Slower Renal + Hepatic) | Low | Moderate-High | +++ Good stability. --- Slower blood clearance; Higher liver uptake; Lower abdominal contrast. |
TPPTS | High | Mixed / Hepatobiliary | Moderate-High | Moderate | +++ Good stability; Potential for higher target affinity. --- Higher liver/spleen uptake; Slower clearance; Risk of higher background. |
The selection of EDDA as a co-ligand, particularly in the EDDA/tricine pair, represents an optimal balance between achieving high thermodynamic and kinetic stability of the Tc-99m core, favorable hydrophilic properties promoting renal clearance, and maintaining sufficient affinity for the biological target. This balance underpins the clinical success of agents like Tektrotyd® and drives ongoing research into novel EDDA-based radioconjugates targeting other receptors and metabolic pathways [1] [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7